No Admissible Quantitative Comparator Data Available for CAS 1351622-86-0
A thorough search of primary research papers, patents, and authoritative databases (PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, Google Patents, WIPO) yielded no publicly available quantitative bioactivity data for N-(2-methoxyphenethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351622-86-0) that could be compared against a defined analog or standard. The only numerical IC₅₀ values encountered (8–15 µM against cancer cell lines) originate from sources excluded from this analysis per the evidence admission rules. Consequently, no differential evidence dimension—such as potency, selectivity, ADME parameter, or in vivo efficacy—can be substantiated for this compound at this time. This evidence gap should be explicitly acknowledged in any procurement or candidate selection decision.
| Evidence Dimension | Global bioactivity and selectivity landscape |
|---|---|
| Target Compound Data | No verified quantitative data available |
| Comparator Or Baseline | No comparator data available from admissible sources |
| Quantified Difference | Not calculable |
| Conditions | Comprehensive database and literature search (executed April 2026) |
Why This Matters
Without differential quantitative data, the compound cannot be scientifically prioritized over close analogs; procurement decisions must rely on prospective experimental validation rather than published evidence.
- [1] Grünenthal GmbH. Pyrazolyl‑based carboxamides II as CRAC channel inhibitors. Patent application US20140194452, 2014. View Source
- [2] Xcovery Holdings Inc. Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. Patent US9126947B2, 2015. View Source
